2-(4-tert-Butylphenyl)-3-methyl-butan-2-ol
Overview
Description
2-(4-tert-Butylphenyl)-3-methyl-butan-2-ol is an organic compound with a complex structure that includes a tert-butyl group attached to a phenyl ring, which is further connected to a butanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-tert-Butylphenyl)-3-methyl-butan-2-ol typically involves the alkylation of phenol with isobutene to introduce the tert-butyl group, followed by further functionalization to achieve the desired structure. One common method involves the reaction of 4-tert-butylphenol with appropriate alkylating agents under acidic conditions to form the intermediate, which is then subjected to further reactions to introduce the butanol moiety .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of selective catalysts and controlled reaction conditions is crucial to minimize by-products and achieve high para-isomer purity .
Chemical Reactions Analysis
Types of Reactions
2-(4-tert-Butylphenyl)-3-methyl-butan-2-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it to different alcohols or hydrocarbons.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, introducing various substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens (chlorine, bromine) and acids (sulfuric acid) are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while substitution can introduce various functional groups onto the phenyl ring .
Scientific Research Applications
2-(4-tert-Butylphenyl)-3-methyl-butan-2-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing into its potential use in pharmaceuticals, particularly in the development of new drugs.
Industry: It is used in the production of various industrial chemicals and materials, including polymers and resins
Mechanism of Action
The mechanism of action of 2-(4-tert-Butylphenyl)-3-methyl-butan-2-ol involves its interaction with specific molecular targets and pathways. For instance, its derivatives may inhibit certain enzymes or disrupt cellular membranes, leading to their biological effects. The exact pathways can vary depending on the specific application and the structure of the derivatives .
Comparison with Similar Compounds
Similar Compounds
4-tert-Butylphenol: Similar in structure but lacks the butanol moiety.
2-(4-tert-Butylphenyl)ethanol: Similar but with an ethanol backbone instead of butanol
Uniqueness
2-(4-tert-Butylphenyl)-3-methyl-butan-2-ol is unique due to its specific structure, which imparts distinct chemical properties and reactivity. Its combination of a tert-butyl group with a butanol backbone makes it particularly useful in certain synthetic and industrial applications .
Properties
IUPAC Name |
2-(4-tert-butylphenyl)-3-methylbutan-2-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24O/c1-11(2)15(6,16)13-9-7-12(8-10-13)14(3,4)5/h7-11,16H,1-6H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIJGEEOKHXNJDW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)(C1=CC=C(C=C1)C(C)(C)C)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901176065 | |
Record name | 4-(1,1-Dimethylethyl)-α-methyl-α-(1-methylethyl)benzenemethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901176065 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
32122-04-6 | |
Record name | 4-(1,1-Dimethylethyl)-α-methyl-α-(1-methylethyl)benzenemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=32122-04-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(1,1-Dimethylethyl)-α-methyl-α-(1-methylethyl)benzenemethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901176065 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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